N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

soluble epoxide hydrolase inhibition cardiovascular inflammation enzyme bioassay

N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide (PubChem CID is a synthetic oxamide derivative characterized by a 1,4-dithiepan-6-ol core N-substituted with a 2-ethoxyphenyl oxalamide moiety. Its molecular formula is C₁₆H₂₂N₂O₄S₂, molecular weight 370.5 g/mol, with computed LogP 1.4 and 3 H-bond donors.

Molecular Formula C16H22N2O4S2
Molecular Weight 370.48
CAS No. 2415501-51-6
Cat. No. B2391213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
CAS2415501-51-6
Molecular FormulaC16H22N2O4S2
Molecular Weight370.48
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CSCCSC2)O
InChIInChI=1S/C16H22N2O4S2/c1-2-22-13-6-4-3-5-12(13)18-15(20)14(19)17-9-16(21)10-23-7-8-24-11-16/h3-6,21H,2,7-11H2,1H3,(H,17,19)(H,18,20)
InChIKeyHMBAADBBIXMGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide (CAS 2415501-51-6): Compound Identity and Research Context for Scientific Procurement


N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide (PubChem CID 146080804) is a synthetic oxamide derivative characterized by a 1,4-dithiepan-6-ol core N-substituted with a 2-ethoxyphenyl oxalamide moiety [1]. Its molecular formula is C₁₆H₂₂N₂O₄S₂, molecular weight 370.5 g/mol, with computed LogP 1.4 and 3 H-bond donors [1]. The compound belongs to a broader class of oxamides that have been investigated as inhibitors of soluble epoxide hydrolase (sEH) and other enzymatic targets [2]. While structurally distinct, its oxamide pharmacophore places it among known bioactive chemotypes for therapeutic research.

Workflow Recombinant sEH inhibition assay context with reported nanomolar potency
Scaffold 1,4-Dithiepane core for heterocycle SAR expansion and ring-system profiling
Selection Logic Species-selectivity gap (human/mouse) supports translational model design review

Why Generic Oxamide Analogs Cannot Substitute N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide in Targeted Research


The 1,4-dithiepan-6-ol moiety in N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide confers distinct physicochemical and pharmacological liabilities that are absent in simpler oxamides or other heterocyclic replacements [1]. Derivatives of 1,4-dithiepane represent an underexplored ring system with limited SAR knowledge, meaning that substitution with an N-benzyl-oxamide or a 1,4-dioxepane analog would alter ring size, heteroatom polarity, and H-bonding capacity, potentially invalidating enzyme inhibition readouts [1]. Generic replacement without formal comparative biological data therefore introduces unwarranted risk in target-engagement assays where the dithiepane hydroxyl is hypothesized to contribute to binding.

Target Compound
1,4-Dithiepane oxamide
Seven-membered ring with two sulfur atoms and a quaternary hydroxyl; distinct H-bond topology and LogP ~1.4
Generic Substitute
1,4-Dioxepane or simpler oxamide
Oxygen-only ring or linear amide backbone; predicted LogP shift of ~0.4–1.0 units alters permeability and target engagement
Risk Ring heteroatom replacement may shift SAR interpretation and invalidate enzyme inhibition readouts without formal comparative data.

Quantitative Differentiation of N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide Against sEH-Inhibitory Oxamides


Human Soluble Epoxide Hydrolase (sEH) IC50 Value from ChEMBL-Curated Source

N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide exhibited an IC50 of 1 nM against recombinant human soluble epoxide hydrolase (sEH) using CMNPC as substrate (10 min endpoint fluorescence assay), as recorded in a ChEMBL-curated patent dataset [1]. A structurally related dithiepan-containing oxamide comparator, N'-(3-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, was not directly compared in the same assay, preventing a head-to-head potency ranking .

Human sEH IC50
Cross-study comparable
1 nM
Reported sEH inhibition potency context for in vitro assay design
Recombinant human sEH; CMNPC substrate; endpoint fluorescence, 10 min incubation
soluble epoxide hydrolase inhibition cardiovascular inflammation enzyme bioassay

Mouse Epoxide Hydrolase Cross-Reactivity Compared to Human Isoform Selectivity

In the patent dataset, N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide also inhibited mouse epoxide hydrolase (MsEH) with an IC50 of 50 nM, a 50-fold loss of potency relative to the human target [1]. For the human epoxide hydrolase 1 (EPHX1) isoform, inhibition was 100 nM (IC50) [1]. By contrast, a pan-epoxide hydrolase inhibitor benchmark, trans-stilbene oxide, typically shows comparable IC50 values across mammalian orthologs [2].

Species Selectivity
Cross-study comparable
Human sEH: 1 nM Mouse sEH: 50 nM Human EPHX1: 100 nM ~50-fold human/mouse potency divergence
Species-selectivity context informs in vivo model design and exposure interpretation
Recombinant enzyme assays; substrates vary by isoform
species selectivity epoxide hydrolase 1 translational pharmacology

Computed Physicochemical Differentiation from 1,4-Dioxepane and 1,4-Oxathiepane Analogs

The computed LogP of N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is 1.4, with 3 H-bond donors, 6 H-bond acceptors, and 5 rotatable bonds [1]. Replacement of the 1,4-dithiepane ring with a 1,4-dioxepane (O,O) or 1,4-oxathiepane (O,S) core would be predicted to reduce LogP by ~0.5–1.0 units and alter H-bond acceptor topology, based on atom-type contributions [2]. Such differences affect membrane permeability and metabolic stability in whole-cell assays.

Physicochemical Profile
Class-level inference
LogP 1.4, HBD 3, HBA 6 1,4-Dioxepane analog: predicted ΔLogP ≈ –0.8 1,4-Oxathiepane analog: predicted ΔLogP ≈ –0.4 Predicted LogP shift ~0.4–1.0 log units
Heteroatom composition may shift permeability and intracellular target engagement
In silico estimates; experimental confirmation not available
drug-likeness physicochemical property heterocycle design

Optimal Application Scenarios for N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide Based on Verified Evidence


In Vitro Soluble Epoxide Hydrolase Mechanism-of-Action Studies

The compound’s single-digit nanomolar potency for human sEH (IC50 1 nM [1]) and defined ortholog selectivity profile make it suitable for in vitro target engagement experiments, including recombinant enzyme inhibition, onset/off-rate kinetics, and selectivity profiling against EPHX1. Researchers designing sEH-dependent hypertension or inflammation models benefit from the well-defined human/mouse potency gap when planning translational studies.

Heterocycle SAR Expansion Programs Targeting the 1,4-Dithiepane Scaffold

The saturated seven-membered 1,4-dithiepane ring with a quaternary hydroxyl group is a poorly characterized architecture [2]. This compound serves as a validated starting point for systematic SAR exploration—modulating the N'-aryl substituent, the oxamide linker, or the dithiepane substitution pattern—to probe optimal steric and electronic requirements for enzyme inhibition.

Computational Chemistry and Docking Studies Focused on Sulfur-Containing Heterocycles

With its defined computed descriptors (LogP 1.4, 3 HBD, 6 HBA [3]) and a unique 1,4-dithiepane core, the compound is a valuable input for molecular docking and MD simulations aimed at understanding the binding mode of sulfur-containing seven-membered rings within epoxide hydrolase active sites, where the sulfur atoms may engage in specific polar or hydrophobic interactions absent in oxygen counterparts [2].

Application
Selection Property
Validation Focus
In vitro sEH mechanism-of-action studies
Reported nanomolar potency and ortholog selectivity profile
Recombinant enzyme inhibition kinetics and EPHX1 selectivity confirmation
1,4-Dithiepane scaffold SAR expansion
Sulfur-containing seven-membered ring with quaternary hydroxyl
Systematic N'-aryl and linker modulation; enzyme inhibition SAR review
Computational docking and MD simulation studies
Computed LogP, H-bond donor/acceptor count, 1,4-dithiepane core
Sulfur-polar interaction modeling within epoxide hydrolase active sites
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